The synthesis of Clopidogrel involves several methodologies, with a focus on producing the active S-enantiomer due to its superior pharmacological activity. One efficient synthetic route begins with L-2-chlorophenylglycine, which undergoes esterification to form L-2-chlorophenylglycine methyl ester. This intermediate is then reacted with 2-(2-thienyl)-ethanol-p-toluenesulfonate, followed by a ring closure reaction using formaldehyde to yield Clopidogrel .
A significant synthesis route described involves the following steps:
This method has shown high yields and purity, making it suitable for industrial applications .
Clopidogrel has the molecular formula and a molecular weight of approximately 321.82 g/mol. The structure features a thienopyridine core, which is essential for its biological activity. The compound exists as a racemic mixture but only the S-enantiomer exhibits therapeutic effects. The stereochemistry is critical; the S-enantiomer interacts effectively with the P2Y12 receptor on platelets, inhibiting aggregation .
Clopidogrel undergoes various chemical reactions during its synthesis:
These reactions are characterized by high yields (over 90% for many steps) and minimal racemization, ensuring the production of the desired S-enantiomer .
Clopidogrel functions as an antiplatelet agent through its active metabolite, which irreversibly binds to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate (ADP) from activating platelets, thereby preventing aggregation and thrombus formation. The mechanism can be summarized as follows:
The irreversible nature of this binding leads to prolonged antiplatelet effects, making Clopidogrel effective in preventing cardiovascular events .
Clopidogrel exhibits several important physical and chemical properties:
These properties influence its formulation and storage conditions in pharmaceutical applications .
Clopidogrel is widely used in clinical settings for:
The drug's effectiveness has made it a standard treatment option globally, contributing significantly to patient outcomes in cardiovascular care .
Clopidogrelum (C₁₆H₁₆ClNO₂S), systematically named methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is a thienopyridine derivative with a molecular weight of 321.82 g/mol [3] [7]. The molecule features three stereochemical elements: a chiral center at C7 (R-configuration), a stereogenic C4 carbon in its active metabolite, and a stereogenic exocyclic double bond (C3–C16) [5]. Clopidogrel bisulfate—the pharmaceutical salt form—exhibits high solubility in methanol (>500 mg/mL) but limited aqueous solubility (0.18 mg/mL at 25°C) [7]. It demonstrates 94–98% plasma protein binding, primarily to albumin, influencing its distribution kinetics [7].
Table 1: Key Physicochemical Properties of Clopidogrelum
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆ClNO₂S |
Molecular Weight | 321.82 g/mol |
Chiral Centers | C7 (R-configuration) |
LogP (Partition Coefficient) | 3.0 (indicating high lipophilicity) |
Aqueous Solubility | 0.18 mg/mL (25°C) |
Protein Binding | 94–98% |
The crystalline structure of clopidogrel bisulfate necessitates specific excipient selection to prevent degradation; magnesium stearate accelerates hydrolysis, prompting the use of alternative lubricants like zinc stearate in formulations [6].
Industrial synthesis of clopidogrel relies on stereoselective resolution of racemic intermediates. The patented route involves reacting (±)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid with (1R)-(–)-camphor-10-sulfonic acid to yield the (R)-enantiomer salt, followed by esterification with methanol to form clopidogrel base [4] [8]. This process achieves >99% enantiomeric excess (ee), critical as the (S)-enantiomer lacks antiplatelet activity [8].
A convergent synthesis for the stabilized active metabolite employs a Horner-Wadsworth-Emmons (HWE) reaction between ketone 11 and a phosphonate ester to establish the Z-configured exocyclic double bond (Figure 1), albeit with moderate yields (35–45%) [5]:
[Ketone 11] + Phosphonate ester → [Z-unsaturated ester] → Deprotection/Alkylation → Stabilized Metabolite
Challenges include racemization at C7 during esterification and the low yield of the HWE step, necessitating rigorous chromatographic purification to achieve >98% chemical and 99% stereochemical purity [5] [8].
Clopidogrel is a prodrug requiring hepatic bioactivation via cytochrome P450 (CYP)-dependent oxidation. Approximately 85% is hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid derivative, while the remainder undergoes a two-step oxidative process [2] [7]:
Table 2: Metabolic Pathways and Enzymatic Contributions
Step | Primary Enzymes | Metabolite Produced |
---|---|---|
Hydrolysis | Carboxylesterase-1 (CES1) | Inactive carboxylic acid |
Oxidation 1 | CYP2C19, CYP1A2, CYP2B6 | 2-Oxo-clopidogrel |
Oxidation 2 | CYP3A4, CYP2B6, CYP2C19, CYP2C9 | Active thiol metabolite |
The active metabolite (H4 isomer) possesses a Z-configured double bond and R-configuration at C4, enabling irreversible disulfide bonding with cysteine residues of the P2Y₁₂ receptor [5]. Due to its instability in plasma (half-life ~30 minutes), the metabolite is often trapped with 2-bromo-3’-methoxyacetophenone (MPBr) to form a stable derivative for quantification [5].
Clopidogrel was patented in 1982 (U.S. Patent No. 4,847,265) by Sanofi (then Sanofi-Synthelabo), covering the compound, synthesis methods, and antiplatelet utility [1] [4]. This "core patent" granted market exclusivity for Plavix® (clopidogrel bisulfate), co-developed with Bristol-Myers Squibb, until its expiration in 2012 [1] [4]. Secondary patents included:
The loss of exclusivity in 2012 triggered generic entry, reducing prices by >40% and increasing accessibility [1] [4]. However, patents for novel indications like FSGS created niche market protections, demonstrating how secondary patents sustain commercial interest in off-patent APIs [1].
Table 3: Key Patents in Clopidogrel Development
Patent Number | Focus Area | Holder | Significance |
---|---|---|---|
US 4,847,265 | Compound and antiplatelet use | Sanofi-Synthelabo | Core patent covering chemical structure and utility |
US 5,204,469 | Stereoselective synthesis | Sanofi | Industrial-scale resolution process |
US 6,914,141 | Zinc stearate formulation | Bernard Sherman | Stabilized tablet avoiding magnesium stearate |
EP4255427B1 | FSGS treatment method | DELTA 4 GmbH | Indication-specific patent for renal disease |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3